
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate
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Overview
Description
Lithium phenyl(2,4,6-trimethylbenzoyl)phosphinate (CAS: 85073-19-4), commonly abbreviated as LAP in scientific literature, is a free radical photoinitiator with the molecular formula C₁₆H₁₆LiO₃P and a molecular weight of 294.21 g/mol . It is characterized by its crystalline powder form, high water solubility, and sensitivity to visible light (λmax = 405 nm) . LAP is widely utilized in biomedical applications, including bioprinting, hydrogel crosslinking, and tissue engineering, due to its biocompatibility and rapid polymerization kinetics under mild light conditions .
A critical safety consideration is its light-dependent cytotoxicity: exposure to ≥3.4 mmol/L LAP under 405 nm light causes cytotoxicity in mammalian cells (e.g., kidney collecting duct cells) due to lithium release and radical generation.
Preparation Methods
Laponite is synthesized through a hydrothermal process. The primary raw materials used in its synthesis are sodium silicate, magnesium sulfate, and lithium fluoride. The reaction typically occurs at elevated temperatures and pressures, resulting in the formation of Laponite crystals. The industrial production of Laponite involves mixing the raw materials in specific proportions, followed by heating in an autoclave to promote crystal growth. The resulting product is then washed, filtered, and dried to obtain the final Laponite powder .
Chemical Reactions Analysis
Laponite undergoes various chemical reactions, including ion exchange, adsorption, and intercalation. These reactions are influenced by the presence of different reagents and conditions. For example:
Ion Exchange: Laponite can exchange its interlayer cations (e.g., sodium) with other cations such as calcium, potassium, or ammonium. This reaction is typically carried out in aqueous solutions containing the desired cations.
Adsorption: Laponite has a high surface area and can adsorb various organic and inorganic molecules. This property is utilized in applications such as pollutant removal and drug delivery.
Intercalation: Laponite can intercalate organic molecules or polymers between its layers, leading to the formation of nanocomposites with enhanced properties.
Scientific Research Applications
Photoinitiation in Bioprinting
Overview
LAP is predominantly employed in bioprinting as a photoinitiator for the polymerization of hydrogels and bioinks. It enables the creation of three-dimensional structures that are crucial for tissue engineering and regenerative medicine.
Mechanism of Action
Upon exposure to specific wavelengths of light (typically around 365 nm to 405 nm), LAP generates free radicals that initiate free radical chain polymerization. This process allows for rapid crosslinking of polymers, facilitating the fabrication of cell-laden hydrogels with controlled mechanical properties and spatial organization .
Case Studies
- Cell Viability : Research has shown that LAP can enhance cell viability during bioprinting by allowing lower concentrations of initiators and longer wavelengths of light, which reduces cytotoxicity .
- Material Properties : A study demonstrated that using LAP in conjunction with gelatin methacryloyl (GelMA) resulted in hydrogels with improved mechanical properties and faster curing times compared to other photoinitiators like Irgacure 2959 .
Biomedical Applications
Tissue Engineering
LAP's ability to create biocompatible and biodegradable materials makes it suitable for tissue engineering applications. The photopolymerization process enables precise control over the structure and mechanical properties of scaffolds used for cell growth and tissue regeneration.
Cytotoxicity Studies
Investigations into the cytotoxic effects of LAP have revealed that while it can be cytotoxic when combined with light exposure (especially at higher concentrations), it does not exhibit mutagenic properties in bacterial assays. This finding is critical for its safe application in biomedical fields .
Material Science
Polymer Synthesis
LAP is utilized in synthesizing various polymers through photopolymerization processes. Its water solubility distinguishes it from other photoinitiators, making it advantageous in aqueous environments where traditional initiators may fail .
Property | LAP | Other Photoinitiators |
---|---|---|
Water Solubility | High | Variable |
Light Activation Wavelength | 365 nm - 405 nm | Typically UV light |
Cytocompatibility | High | Varies |
Polymerization Speed | Rapid | Varies |
Industrial Applications
LAP's utility extends beyond biomedical applications into industrial sectors such as dentistry and optics, where photopolymerization is essential for solidifying materials efficiently. The ability to control the curing process at physiological temperatures minimizes thermal damage to sensitive biological materials .
Mechanism of Action
The mechanism of action of Laponite is primarily based on its ability to interact with various molecules through ion exchange, adsorption, and intercalation. These interactions are facilitated by the high surface area and charge density of Laponite. In drug delivery applications, Laponite can adsorb and release therapeutic agents in a controlled manner, enhancing their bioavailability and efficacy. In tissue engineering, Laponite provides a supportive matrix for cell attachment and proliferation, promoting tissue regeneration .
Comparison with Similar Compounds
LAP is often compared to other photoinitiators in terms of solubility, efficiency, cytotoxicity, and applicability in biological systems. Key competitors include Irgacure 2959, 2,4,6-trimethylbenzoyl-diphenylphosphinate (TPO), and 2-hydroxy-40-2-(hydroxyethoxy)-2-methylpropiophenone (PP–OH).
Table 1: Physicochemical and Functional Comparison
Key Findings:
Superior Water Solubility : LAP outperforms Irgacure 2959 in aqueous environments, making it ideal for cell-laden hydrogels and 3D bioprinting .
Efficiency : LAP achieves full hydrogel crosslinking within 10 minutes at 9.6 mW/cm² 405 nm light, whereas Irgacure 2959 requires higher energy input .
Morphology Control: TPO and LAP are both used in photo-PISA (photoinitiated polymerization-induced self-assembly) to synthesize complex nano-objects, but LAP’s water solubility enables broader morphological diversity (e.g., nanotubes, interlinked vesicles) .
Biological Activity
Lithium Phenyl(2,4,6-trimethylbenzoyl)phosphinate (LAP) is a compound primarily utilized as a photoinitiator in polymerization processes, particularly in bioprinting applications. Its biological activity has garnered attention due to its cytotoxic effects and potential implications in biomedical fields. This article explores the biological activity of LAP, focusing on its cytotoxicity, mutagenicity, and applications in tissue engineering.
LAP is characterized by the following chemical properties:
- Molecular Formula : C₁₆H₁₆LiO₃P
- Molecular Weight : 294.21 g/mol
- CAS Number : 85073-19-4
- Solubility : Water-soluble up to 8.5 wt% .
LAP functions as a free radical photoinitiator that generates reactive species upon exposure to light, specifically at wavelengths around 405 nm. These free radicals initiate polymerization reactions essential for creating hydrogels used in bioprinting . The cytotoxicity associated with LAP arises from the interaction of these radicals with cellular components, leading to cell death.
In Vitro Cytotoxicity
Research indicates that LAP exhibits significant cytotoxic effects when combined with light exposure. A study assessing the cytotoxicity of LAP on M-1 mouse kidney collecting duct cells revealed that:
- Exposure to concentrations of LAP greater than 3.4 mmol/L in conjunction with light resulted in nearly complete cell death.
- In contrast, exposure to LAP concentrations of up to 17 mmol/L without light did not induce cytotoxicity .
The effective concentration that kills 50% of the cells (EC₅₀) was approximately ten times more potent for LAP combined with light compared to LAP alone, highlighting the critical role of light activation in enhancing its cytotoxic effects .
Mutagenicity Assessment
Despite its cytotoxic properties, LAP has been shown not to exhibit mutagenic effects under standard testing conditions. Bacterial reverse mutation assays using Salmonella typhimurium and Escherichia coli did not indicate any mutagenicity associated with LAP exposure . This finding is significant for its application in bioprinting, where safety is paramount.
Applications in Bioprinting
LAP's ability to initiate polymerization while maintaining a degree of cytocompatibility makes it suitable for various biomedical applications:
- Hydrogel Formation : LAP is often combined with gelatin methacryloyl (GelMA) to form hydrogels that can encapsulate cells for tissue engineering applications. These hydrogels have demonstrated the ability to support cell viability and proliferation over extended periods .
- 3D Bioprinting : The photopolymerization capabilities of LAP allow for precise control over the structure and mechanical properties of printed constructs. Studies have shown that constructs created using LAP can maintain cell viability and promote specific cellular phenotypes over time .
Case Study 1: Cytotoxicity in Kidney Cells
A detailed study conducted on M-1 mouse kidney collecting duct cells highlighted the specific susceptibility of these cells to lithium compounds. The mechanism underlying this sensitivity involves lithium's interference with sodium transport mechanisms, leading to cellular accumulation and toxicity .
Case Study 2: Biocompatibility in Hydrogel Applications
In another study focusing on human mesenchymal stem cells (hMSCs), LAP was utilized in the formulation of composite hydrogels. The results indicated that LAP could facilitate 3D printing while preserving cell viability and promoting osteochondral differentiation over a seven-day period . This underscores LAP's potential utility in regenerative medicine.
Q & A
Basic Questions
Q. What are the key physicochemical properties of LAP relevant to hydrogel photopolymerization?
LAP is a water-soluble Type I photoinitiator with a molecular weight of 294.21 g/mol (C₁₆H₁₆LiO₃P). Its critical properties include:
- Solubility : High solubility in water and dimethyl sulfoxide (DMSO), enabling homogeneous distribution in aqueous hydrogel precursors .
- Absorbance Spectrum : Peak absorbance at 365–400 nm, allowing polymerization under visible light (e.g., 405 nm), which reduces UV-induced cell damage .
- Stability : Stable at room temperature but sensitive to prolonged light exposure; storage in opaque containers is recommended .
Q. How should LAP solutions be prepared for cell-laden hydrogel experiments?
Methodology :
- Solvent Selection : Use ultrapure water or DMSO. For cell encapsulation, aqueous solutions are preferred to avoid solvent toxicity .
- Concentration Range : Typical working concentrations are 0.05–0.5% (w/v). For example:
- Dilution Guidance : Use the formula C1V1=C2V2 to adjust concentrations for specific crosslinking requirements .
Q. What are the advantages of LAP over Irgacure 2959 in biological applications?
Advanced Research Questions
Q. How can experimental designs minimize LAP-induced cytotoxicity in 3D bioprinting?
Strategies :
- Concentration Optimization : Use the lowest effective concentration (e.g., 0.05–0.1% w/v) to balance crosslinking efficiency and cell viability .
- Light Exposure Parameters :
- Post-Polymerization Washing : Rinse hydrogels in cell culture medium to remove unreacted LAP .
Q. How to address conflicting data on LAP’s mutagenic potential?
Analysis Framework :
- Model Systems : Bacterial reverse mutation assays (e.g., Ames test) show no mutagenicity, but mammalian cell systems (e.g., human fibroblasts) report cytotoxicity under high-intensity light .
- Experimental Variables :
- Recommendation : Validate mutagenicity in cell-type-specific models and replicate conditions mimicking the intended application (e.g., bioprinting vs. static hydrogels) .
Q. How to optimize light wavelength and intensity for LAP-mediated photopolymerization?
Methodological Approach :
- Spectral Calibration : Use a spectrophotometer to measure LAP’s absorbance in the target formulation (e.g., hydrogel precursors) .
- Dose-Response Testing :
Q. What strategies enhance LAP’s compatibility for in vivo applications?
Key Considerations :
- Biodegradability : Use LAP with hydrolytically degradable polymers (e.g., poly(lactic-co-glycolic acid)) to ensure scaffold resorption .
- Toxicity Screening : Pre-screen LAP formulations in organoid or ex vivo tissue models to assess inflammatory responses .
- Delivery Systems : Encapsulate LAP in nanoparticles to control radical release and reduce off-target effects .
Properties
IUPAC Name |
lithium;phenyl-(2,4,6-trimethylbenzoyl)phosphinate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17O3P.Li/c1-11-9-12(2)15(13(3)10-11)16(17)20(18,19)14-7-5-4-6-8-14;/h4-10H,1-3H3,(H,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUYQFRXNMVWASF-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)C(=O)P(=O)(C2=CC=CC=C2)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16LiO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.